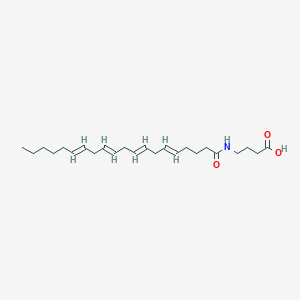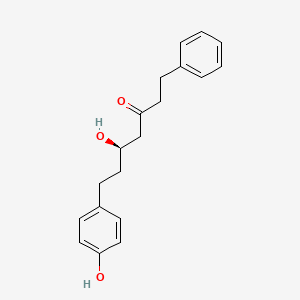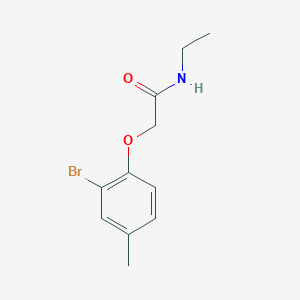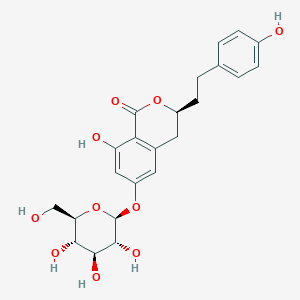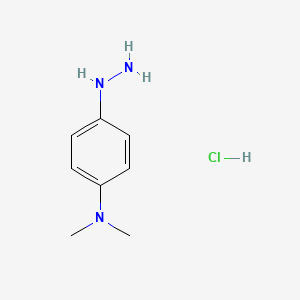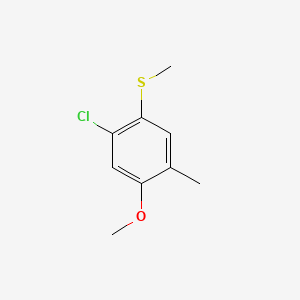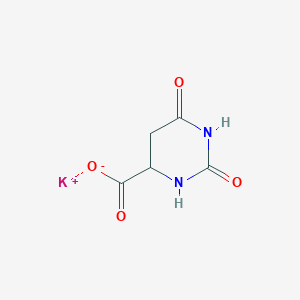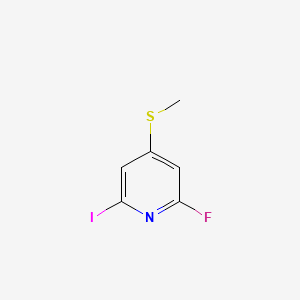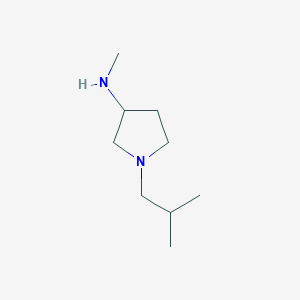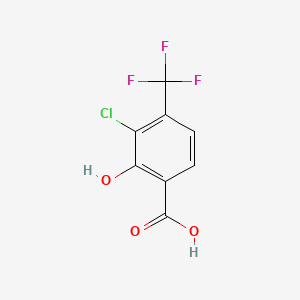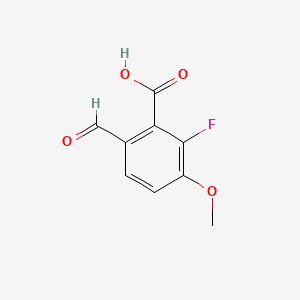
2-Fluoro-6-formyl-3-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-formyl-3-methoxybenzoic acid is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-formyl-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the fluorine atom via electrophilic substitution, followed by formylation and methoxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing reaction efficiency and minimizing waste.
化学反応の分析
Types of Reactions
2-Fluoro-6-formyl-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-6-carboxy-3-methoxybenzoic acid.
Reduction: 2-Fluoro-6-hydroxymethyl-3-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Fluoro-6-formyl-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Fluoro-6-formyl-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, while the formyl and methoxy groups can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-Fluoro-6-methoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Fluoro-6-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
2-Fluoro-3-formylbenzoic acid: Lacks the methoxy group, which can influence its chemical properties and applications.
Uniqueness
2-Fluoro-6-formyl-3-methoxybenzoic acid is unique due to the combination of fluorine, formyl, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H7FO4 |
|---|---|
分子量 |
198.15 g/mol |
IUPAC名 |
2-fluoro-6-formyl-3-methoxybenzoic acid |
InChI |
InChI=1S/C9H7FO4/c1-14-6-3-2-5(4-11)7(8(6)10)9(12)13/h2-4H,1H3,(H,12,13) |
InChIキー |
UFVQFRBXXKZMEX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C=O)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


